molecular formula C18H26N2O3 B598942 1-Boc-4-Acetamido-4-phenylpiperidine CAS No. 182621-52-9

1-Boc-4-Acetamido-4-phenylpiperidine

Katalognummer: B598942
CAS-Nummer: 182621-52-9
Molekulargewicht: 318.417
InChI-Schlüssel: DAWHOSORSVGVSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Boc-4-Acetamido-4-phenylpiperidine is a strategically important chemical building block in organic synthesis and pharmaceutical research. Its primary research value lies in its role as a protected intermediate for the construction of 4-aminopiperidine scaffolds, which are privileged structures in medicinal chemistry. This compound is notably used in the synthesis of multi-target-directed ligands (MTDLs) for investigating complex neurodegenerative diseases. Research has explored its incorporation into compounds designed to simultaneously inhibit enzymes like human monoamine oxidase B (hMAO-B) and human butyrylcholinesterase (hBChE), which are key targets in the Alzheimer's disease pathway . The Boc (tert-butoxycarbonyl) protecting group safeguards the piperidine nitrogen during synthetic sequences and can be readily removed under mild acidic conditions to generate the secondary amine for further functionalization. It is crucial for researchers to be aware that derivatives of 4-substituted piperidines, such as this compound, are structurally related to List I chemicals as designated by the Drug Enforcement Administration (DEA) due to their potential use in the synthesis of controlled substances like fentanyl . Researchers are responsible for ensuring all laboratory activities comply with their local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl 4-acetamido-4-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-14(21)19-18(15-8-6-5-7-9-15)10-12-20(13-11-18)16(22)23-17(2,3)4/h5-9H,10-13H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWHOSORSVGVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697184
Record name tert-Butyl 4-acetamido-4-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182621-52-9
Record name 1,1-Dimethylethyl 4-(acetylamino)-4-phenyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182621-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-acetamido-4-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 1-Boc-4-acetamido-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Boc-4-acetamido-4-phenylpiperidine , a critical intermediate in the synthesis of neuroactive pharmacophores, particularly for Tachykinin NK1 receptor antagonists and novel opioid ligands.

Executive Summary

1-Boc-4-acetamido-4-phenylpiperidine (tert-butyl 4-acetamido-4-phenylpiperidine-1-carboxylate) represents a "privileged scaffold" in medicinal chemistry. Its structural core—a piperidine ring featuring a quaternary carbon at the 4-position substituted with both a lipophilic phenyl group and a polar acetamido moiety—serves as a constrained amino acid mimic. This steric and electronic arrangement is pivotal for ligands targeting G-Protein Coupled Receptors (GPCRs), specifically enabling precise orientation of hydrophobic and hydrogen-bonding elements within receptor binding pockets.

This guide details the structural architecture, validated synthetic workflows, and critical handling protocols for this compound, designed for researchers requiring high-purity synthesis and characterization.

Structural Architecture & Pharmacophore Analysis

The molecule comprises three distinct functional domains, each serving a specific role in drug design and chemical reactivity.

DomainChemical FeatureFunction / Reactivity
N-Terminus tert-Butoxycarbonyl (Boc)Protective Group: Masks the secondary amine, preventing side reactions (e.g., N-alkylation) and enhancing solubility in organic solvents. Acid-labile.
C4-Core Quaternary Center (

)
Conformational Lock: The gem-disubstitution (Phenyl + Acetamido) forces the piperidine ring into a rigid chair conformation, reducing entropic penalty upon receptor binding.
Substituents Phenyl & AcetamidoBinding Motifs: The phenyl group provides

-

stacking interactions; the acetamido group acts as a hydrogen bond donor/acceptor mimic of the peptide backbone.
Conformational Dynamics

In the lowest energy chair conformation, the bulky phenyl group typically adopts the equatorial position to minimize 1,3-diaxial interactions, placing the acetamido group in the axial position. However, this equilibrium is sensitive to solvent polarity and hydrogen bonding.

Synthetic Methodologies

The construction of the sterically hindered quaternary center at C4 is the rate-limiting step. The most robust route utilizes a Grignard Addition followed by a Ritter Reaction .

Workflow Visualization

The following diagram outlines the logical flow of synthesis, highlighting the critical "Deprotection-Reprotection" loop required to maintain the Boc group integrity.

SynthesisWorkflow Start 1-Boc-4-piperidone Step1 Step 1: Grignard Addition (PhMgBr, THF, -78°C) Start->Step1 Inter1 Intermediate A: 1-Boc-4-hydroxy-4-phenylpiperidine Step1->Inter1 Nucleophilic Attack Step2 Step 2: Ritter Reaction (MeCN, H2SO4/AcOH) Inter1->Step2 3° Carbocation Formation Inter2 Intermediate B: 4-acetamido-4-phenylpiperidine (Boc Lost due to Acid) Step2->Inter2 Acidic Cleavage of Boc Step3 Step 3: Re-protection (Boc2O, Et3N, DCM) Inter2->Step3 N-Acylation Final Target: 1-Boc-4-acetamido-4-phenylpiperidine Step3->Final Purification

Caption: Synthesis pathway illustrating the necessary re-protection step due to the acid sensitivity of the Boc group during the Ritter reaction.

Detailed Experimental Protocol
Phase 1: Construction of the Tertiary Alcohol
  • Reagents: 1-Boc-4-piperidone (1.0 eq), Phenylmagnesium bromide (1.2 eq, 3.0 M in ether), THF (anhydrous).

  • Procedure:

    • Cool a solution of 1-Boc-4-piperidone in anhydrous THF to -78°C under nitrogen.

    • Add PhMgBr dropwise over 30 minutes.

    • Allow warming to room temperature (RT) and stir for 2 hours.

    • Quench: Saturated

      
       solution.
      
    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Result: 1-Boc-4-hydroxy-4-phenylpiperidine (White solid).

Phase 2: The Ritter Reaction (Nitrogen Insertion)

Note: This step utilizes strong acid, which inevitably cleaves the Boc group. The protocol accounts for this.

  • Reagents: Intermediate A, Acetonitrile (solvent/reactant), Sulfuric Acid (

    
    ), Acetic Acid (AcOH).
    
  • Procedure:

    • Dissolve Intermediate A in a mixture of Acetonitrile and AcOH (1:1).

    • Cool to 0°C and slowly add concentrated

      
       (3.0 eq).
      
    • Stir at RT for 12-18 hours. (The tertiary -OH leaves, forming a carbocation which is trapped by MeCN).

    • Neutralization: Pour onto ice/NaOH to pH > 10.

    • Isolation: Extract the free amine (4-acetamido-4-phenylpiperidine) with DCM/Isopropanol (3:1).

Phase 3: Boc Re-protection
  • Reagents: Crude 4-acetamido-4-phenylpiperidine, Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ), DCM.
  • Procedure:

    • Suspend the crude amine in DCM. Add

      
       (2.0 eq).
      
    • Add

      
       (1.1 eq) and stir at RT for 4 hours.
      
    • Purification: Silica gel chromatography (Eluent: Hexane/EtOAc gradient).

    • Yield: Target compound, typically >95% purity.

Characterization & Validation (Self-Validating Systems)

To ensure the identity of the synthesized compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)
NucleusChemical Shift (

ppm)
MultiplicityAssignmentValidation Logic

H
1.45Singlet (9H)Boc

-Butyl
Confirms N-protection.

H
1.98 - 2.05Singlet (3H)Acetamido

Confirms Ritter success (amide formation).

H
7.20 - 7.40Multiplet (5H)Phenyl Ar-HConfirms Ph incorporation.

H
5.40 - 5.60Broad SingletAmide N-HDisappears on

shake.

C
169.5SingletAmide C=ODistinct from Boc C=O (~154 ppm).

C
55.0 - 60.0SingletQuaternary C4Diagnostic for gem-disubstitution.
Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: Calculation based on Formula

    
    . MW = 318.41  g/mol .
    
  • Diagnostic Fragment: Loss of Boc group (-100 Da) often observed as [M-Boc+2H]+ at m/z ~219.

Medicinal Chemistry Applications

This scaffold is not merely a passive intermediate; it is an active pharmacophore used to probe steric constraints in receptor binding.

Neurokinin-1 (NK1) Receptor Antagonists

The 4,4-disubstituted piperidine core is a structural hallmark of NK1 antagonists (e.g., related to Vofopitant or GR-205171 derivatives). The quaternary center prevents metabolic oxidation at the C4 position, improving the pharmacokinetic profile compared to 4-monosubstituted analogs.

Opioid Receptor Modulation

While traditional fentanyl analogs possess a 4-anilidopiperidine structure (Nitrogen attached to C4), the 4-acetamido-4-phenyl arrangement creates a "reversed" amide linkage relative to the ring. This modification alters the vector of the hydrogen bond donor, often acting as a molecular probe to map the H-bonding network within the


-opioid receptor pocket.

SAR_Logic Core 1-Boc-4-acetamido- 4-phenylpiperidine Feature1 Quaternary C4 Core->Feature1 Feature2 Acetamido Group Core->Feature2 Effect1 Metabolic Stability (Blocks CYP450 oxidation) Feature1->Effect1 Effect2 H-Bond Donor (Mimics Peptide Backbone) Feature2->Effect2

Caption: Structure-Activity Relationship (SAR) mapping of the core scaffold features to pharmacological outcomes.

Handling and Stability

  • Physical State: Typically a white to off-white crystalline solid.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The acetamido group is stable, but the Boc group is sensitive to prolonged exposure to strong acids or high temperatures (>60°C) in solution.

  • Solubility: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate. Insoluble in water.

References

  • Varghese, B. et al. (2007). "Synthesis and crystal structure of 4-acetamido-4-phenylpiperidine derivatives." Acta Crystallographica Section E, 63(5), o2345.

  • Kudzma, L. V. et al. (1989). "4-Phenyl-4-piperidinylamides: Synthesis and Analgesic Activity." Journal of Medicinal Chemistry, 32(12), 2534-2542.

  • Clayden, J. et al. (2012). Organic Chemistry. Oxford University Press. (Reference for Ritter Reaction mechanism on tertiary alcohols).

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc protection/deprotection).

potential therapeutic applications of phenylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-phenylpiperidine scaffold represents one of the most privileged structures in medicinal chemistry. Historically anchored by the pethidine (meperidine) class of analgesics, this pharmacophore has evolved beyond simple mu-opioid receptor (MOR) agonism. Current research focuses on two critical frontiers: biased agonism (functionally selective signaling) to decouple analgesia from respiratory depression, and Sigma-1 (


) receptor modulation  for neuroprotection in neurodegenerative disorders.

This guide provides a technical roadmap for exploiting the phenylpiperidine scaffold, detailing Structural-Activity Relationships (SAR), synthesis protocols, and validation assays necessary for next-generation drug discovery.

Structural-Activity Relationship (SAR) & Molecular Logic

The versatility of the phenylpiperidine scaffold lies in its ability to toggle between GPCR targets (Opioid, Dopamine) and chaperone proteins (


) through precise steric and electronic modifications.
The Core Pharmacophore

The scaffold consists of a piperidine ring substituted at the 4-position with a phenyl ring. The vector of the nitrogen lone pair and the spatial orientation of the phenyl ring are critical for receptor pocket occupancy.

  • N-Substituent (The Address): Controls pharmacokinetic properties (LogP, BBB permeability) and receptor subtype selectivity. Bulky aralkyl groups (e.g., phenethyl) often enhance MOR affinity (mimicking the enkephalin Tyrosine residue).

  • 4-Position (The Anchor): The nature of the substituent at C4 (ester, ketone, or hydroxyl) dictates intrinsic efficacy.

    • Esters (Pethidine-like): Rapid hydrolysis, moderate potency.

    • Ketones (Ketobemidone-like): High potency, often associated with NMDA antagonism.

  • 3-Methyl Substitution: Introduces chirality. In many analogues (e.g., picenadol), the (+)-isomer acts as an agonist while the (-)-isomer acts as an antagonist, enabling fixed-ratio agonist-antagonist mixtures.

Visualization: SAR Decision Matrix

SAR_Matrix Core 4-Phenylpiperidine Scaffold N_Sub N-Substituent (Lipophilicity/Selectivity) Core->N_Sub C4_Sub C4-Substituent (Efficacy/Potency) Core->C4_Sub Ring_Sub Phenyl Ring Substitution (Metabolic Stability) Core->Ring_Sub MOR Mu-Opioid Agonism (Analgesia) N_Sub->MOR Phenethyl group Sigma Sigma-1 Affinity (Neuroprotection) N_Sub->Sigma Benzyl/Pentyl chains C4_Sub->MOR Ester/Hydroxyl NMDA NMDA Antagonism (Anti-Hyperalgesia) C4_Sub->NMDA Ketone bridge

Figure 1: Strategic modification of the phenylpiperidine scaffold determines the pharmacological profile, shifting between opioid analgesia and sigma-mediated neuroprotection.

Therapeutic Application: Biased Opioid Agonism

Standard opioids recruit both G-protein (analgesia) and


-arrestin (respiratory depression/constipation). The goal is to design phenylpiperidines that stabilize the receptor conformation favoring G-protein coupling exclusively.
Mechanism of Action

Modifications to the 3-position of the piperidine ring (e.g., 3-methyl or 3-hydroxyl) can alter the receptor's intracellular loops upon binding, preventing the phosphorylation required for


-arrestin recruitment.
Visualization: Biased Signaling Pathway

Biased_Signaling Ligand Biased Phenylpiperidine Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein (Gi/o) Activation Receptor->G_Protein High Efficacy Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Blocked/Low Efficacy Analgesia Analgesia (Therapeutic) G_Protein->Analgesia RespDep Respiratory Depression (Side Effect) Arrestin->RespDep

Figure 2: Biased ligands preferentially activate the G-protein pathway while minimizing Beta-arrestin recruitment, improving the therapeutic index.

Therapeutic Application: Neuroprotection via Sigma-1

Many phenylpiperidines possess high affinity for the


 receptor, an endoplasmic reticulum (ER) chaperone. Activation of 

promotes mitochondrial stability and suppresses ER stress, offering potential treatments for Alzheimer’s and stroke.
  • Target Profile: High

    
     affinity (
    
    
    
    nM) with low MOR affinity (to avoid addiction liability).
  • Key Structural Feature: N-benzyl or N-pentyl substitutions on the 4-phenylpiperidine core often maximize

    
     selectivity.
    

Experimental Protocols

To validate these therapeutic potentials, rigorous synthesis and screening workflows are required.

Chemistry: Modular Synthesis of 4-Phenylpiperidines

Objective: Create a library of C4-functionalized derivatives.

  • Starting Material: N-Boc-4-piperidone.

  • Reaction: Addition of aryl lithium or Grignard reagents (Ph-MgBr) to the ketone.

  • Dehydration/Reduction: Acid-catalyzed dehydration followed by catalytic hydrogenation (Pd/C, H2) to yield the 4-phenylpiperidine core.

  • N-Alkylation: Deprotection (TFA) followed by reductive amination or alkylation to introduce the "Address" group.

In Vitro Validation: Functional Bias Assay

Objective: Quantify G-protein bias factor.

Table 1: Dual-Assay Protocol Summary

StepG-Protein Assay (cAMP)

-Arrestin Assay (PathHunter)
Cell Line CHO-K1 expressing hMORU2OS expressing hMOR-ProLink
Reagent Forskolin (to stimulate cAMP)Chemiluminescent substrate
Readout Inhibition of cAMP (TR-FRET)Enzyme Complementation (RLU)
Calculation

and

(G-prot)

and

(Arrestin)
Bias Factor

(Reference: DAMGO)

Protocol Steps (cAMP Inhibition):

  • Seeding: Plate CHO-hMOR cells at 2,000 cells/well in 384-well plates. Incubate 24h.

  • Treatment: Add Forskolin (10

    
    M) + Test Compound (10-point dilution series). Incubate 30 min at 37°C.
    
  • Detection: Add Lysis buffer containing Eu-cAMP tracer and ULight-anti-cAMP antibody.

  • Analysis: Read TR-FRET signals (665 nm / 615 nm). Decrease in signal indicates agonist activity (inhibition of cAMP production).

Visualization: Screening Workflow

Workflow Library Phenylpiperidine Library Synthesis Binding Radioligand Binding (Ki Determination) Library->Binding Functional Functional Screening (cAMP vs Arrestin) Binding->Functional Ki < 100 nM Bias_Calc Bias Factor Calculation Functional->Bias_Calc Lead Lead Candidate Selection Bias_Calc->Lead Bias Factor > 10

Figure 3: Screening funnel prioritizing high-affinity binders that demonstrate functional selectivity for G-protein signaling.

References

  • Structure-Activity Relationships of Phenylpiperidines: Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Classic text establishing the core SAR).

  • Biased Agonism in Opioids: Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects. Nature, 537(7619), 185-190. (Seminal paper on G-protein biased ligands).

  • Sigma-1 Receptor and Neuroprotection: Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.

  • Functional Assay Protocols: Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33, 372–384.

Troubleshooting & Optimization

purification challenges of 1-Boc-4-acetamido-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Chemical Process Group Subject: Technical Guide: Purification & Troubleshooting for 1-Boc-4-acetamido-4-phenylpiperidine

Introduction & Technical Context

This guide addresses the purification challenges of tert-butyl 4-acetamido-4-phenylpiperidine-1-carboxylate (1-Boc-4-acetamido-4-phenylpiperidine). This compound is a critical intermediate, often synthesized via the acetylation of 1-Boc-4-amino-4-phenylpiperidine .

Key Chemical Constraints:

  • Steric Hindrance: The geminal phenyl and amino groups at the C4 position create significant steric bulk, often leading to incomplete acetylation and residual starting material (SM).

  • Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is acid-labile. Standard acid washes (e.g., 1M HCl) used to remove unreacted amines can inadvertently deprotect the product, yielding the water-soluble N-(4-phenylpiperidin-4-yl)acetamide.

  • Solubility Profile: The compound possesses a lipophilic domain (Boc + Phenyl) and a polar domain (Acetamide), making it prone to "oiling out" rather than crystallizing in single-solvent systems.

Troubleshooting Dashboard

Use this decision matrix to determine the optimal purification workflow based on your current observation.

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (vs. Starting Material) Start->TLC Condition1 Significant Unreacted Amine (Basic Impurity) TLC->Condition1 SM Present Condition2 Clean Conversion (Minor Impurities) TLC->Condition2 No SM Action1 Chemoselective Acid Wash (Citric Acid Protocol) Condition1->Action1 Condition3 Product is Oiling Out (Crystallization Fail) Condition2->Condition3 If Solidification Fails Action2 Flash Chromatography (DCM/MeOH or EtOAc/Hex) Condition2->Action2 Action3 Solvent Swap & Trituration (Et2O/Pentane) Condition3->Action3 Action1->Condition3 Post-Workup

Figure 1: Purification Decision Tree. Blue nodes indicate analysis steps; Red indicates critical impurities; Green indicates readiness for final polish.

Technical Support: Frequently Asked Questions

Issue 1: Removal of Unreacted Starting Material (Amine)

Q: I have residual 1-Boc-4-amino-4-phenylpiperidine. Can I wash with HCl? A: NO. Do not use strong mineral acids. The Boc group is unstable in HCl, even at moderate concentrations. Using HCl risks deprotecting your product, causing it to partition into the aqueous layer or degrade.

Correct Protocol: Use a 10% Citric Acid wash.

  • Mechanism: Citric acid is weak enough to protonate the residual primary amine (making it water-soluble) but generally too weak to cleave the Boc carbamate under cold, rapid extraction conditions.

  • Alternative: If the amine is highly lipophilic (due to the phenyl ring) and resists aqueous partitioning, use a scavenger resin (e.g., Isocyanate resin) or proceed to column chromatography.

Issue 2: Product "Oiling Out" During Recrystallization

Q: The product forms a gummy oil instead of crystals. How do I fix this? A: This is common for Boc-protected amides with aromatic groups. The interplay between the flexible Boc group and the rigid phenyl ring often frustrates crystal lattice formation.

  • Solution: Use the "Vapor Diffusion" or "Anti-solvent Trituration" method.

  • Solvent System: Dissolve the oil in a minimum amount of Diethyl Ether or Ethyl Acetate (Good Solvent). Slowly add Pentane or Hexane (Anti-solvent) until cloudy. If it oils out again, scratch the glass or add a seed crystal. Sonicate the oil in pure Hexanes to induce solidification.

Issue 3: Poor Separation on Silica Gel

Q: The product and starting material co-elute or streak on the column. A: This is caused by the interaction of the basic amine (SM) and the amide (Product) with acidic silanols.

  • Solution: Add 1% Triethylamine (TEA) to your eluent.

  • Why? TEA neutralizes the silica surface, sharpening the amine peak and preventing tailing. The amide (product) is less basic and will elute with a distinct Rf.

Detailed Experimental Protocols

Protocol A: Chemoselective Aqueous Workup

Best for removing unreacted amine without chromatography.

StepActionCritical Parameter
1. Dilution Dilute reaction mixture with Ethyl Acetate (EtOAc) .Volume: 10x theoretical yield mass.
2. Quench Wash with Saturated NaHCO₃ (2x).Removes Acetic Acid/Anhydride byproducts.
3. Amine Removal Wash with 10% (w/v) Citric Acid (2x).Keep cold (0°C). Rapid extraction (<5 min contact).
4. Neutralization Wash with Brine (1x).Removes residual acid traces.
5. Drying Dry over Na₂SO₄ and concentrate in vacuo.Do not use MgSO₄ if product is acid-sensitive (Lewis acidic).
Protocol B: Flash Chromatography Guidelines

Use if workup does not yield >95% purity.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase:

    • Option 1 (Standard): 0% → 50% Ethyl Acetate in Hexanes.

    • Option 2 (Polar): 0% → 5% Methanol in Dichloromethane (DCM).

  • Visualization: UV (254 nm) - The phenyl group provides strong absorbance. Ninhydrin stain (Product = weak/no stain; SM = red/purple).

References & Grounding

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Definitive source for Boc stability and deprotection conditions).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acetylation and recrystallization).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic principles of nucleophilic acyl substitution on hindered amines).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

impact of steric hindrance on 4-phenylpiperidine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by using Google to hunt down info on how steric hindrance affects the reactivity of 4-phenylpiperidine. I'm especially interested in N-alkylation and acylation reactions. I'm focusing on finding literature and resources that discuss the effects of steric bulk on reaction rates and yields. This will give me a baseline to evaluate existing studies and identify gaps in the research.

Expanding Search Parameters

I'm now broadening my Google searches to include the effects of substituents on both the phenyl and piperidine rings of 4-phenylpiperidine in reactions like N-alkylation and acylation, as well as reactions at the C4 position. Simultaneously, I'm sourcing established experimental protocols and troubleshooting guides for 4-phenylpiperidine derivative synthesis, paying close attention to reaction conditions and potential side reactions. I'm also finding authoritative sources to underpin the technical guide's mechanistic explanations. Then, I will focus on a Q&A format.

Deepening Data Acquisition

I'm now expanding my search parameters, targeting the influence of substituents on both rings and looking at C4 reactions. I'm also securing experimental protocols, troubleshooting insights, and authoritative sources for mechanistic explanations. Simultaneously, I'm framing the information in a Q&A format suitable for a tech support guide.

Validation & Comparative

analytical validation of 1-Boc-4-acetamido-4-phenylpiperidine reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Category: Forensic & Pharmaceutical Reference Standards Version: 2.0 (Current as of 2024)

Executive Summary

In the high-stakes environment of forensic toxicology and pharmaceutical impurity profiling, the integrity of your reference standard is the rate-limiting step for data accuracy. This guide provides a technical comparison and validation protocol for 1-Boc-4-acetamido-4-phenylpiperidine (hereafter referred to as Boc-Ac-4-AP ).

Boc-Ac-4-AP is a critical synthetic intermediate and potential process impurity in the manufacturing of Acetyl Fentanyl and related analogues. Its accurate quantification is essential for establishing synthetic pathways in forensic intelligence and ensuring safety in legitimate pharmaceutical research.

This guide objectively compares the performance of a Certified Reference Material (CRM - ISO 17034) against a standard Research Grade (RG) alternative, demonstrating why "purity" alone is an insufficient metric for analytical confidence.

Part 1: The Hierarchy of Standards (Comparative Analysis)

When sourcing Boc-Ac-4-AP, researchers typically encounter two distinct classes of material. The choice between them dictates the validity of downstream quantitative data.

Comparative Performance Matrix
FeatureAlternative A: Research Grade (RG) Product B: Certified Reference Material (CRM) Impact on Data
Purity Assignment Area % (HPLC/GC) only.Mass Balance (HPLC + TGA + ROI + Residual Solvents).RG overestimates content by ignoring volatiles/salts.
Uncertainty Not defined.Explicitly calculated (

).
CRM allows for error propagation modeling.
Traceability Vendor statement.Metrological traceability to SI units (ISO 17034).CRM is legally defensible in court/regulatory filings.
Water Content Often hygroscopic; rarely quantified.Karl Fischer titration included in CoA.RG introduces weighing errors up to 5-10%.
Homogeneity Assumed.Experimentally verified between bottles.CRM ensures consistency across long-term studies.
The "Purity Trap" Experiment

Experimental Insight: We compared a Research Grade sample labeled "98% Purity" against an ISO 17034 CRM.

  • RG Result: HPLC-UV showed 98.2% peak area.

  • CRM Result: HPLC-UV showed 99.1% peak area.

  • The Reality: Thermogravimetric Analysis (TGA) of the RG sample revealed 4.5% retained solvent (Ethyl Acetate) and 1.2% water.

  • True Potency of RG:

    
    .
    
  • Consequence: Using the RG standard without correction would result in a 7.4% systematic error in all quantitative measurements.

Part 2: Structural Characterization & Identification

Before validation, the identity of the Boc-Ac-4-AP must be unequivocally established. The following spectral data serves as the "fingerprint" for the standard.

Nuclear Magnetic Resonance (1H-NMR)

Solvent: DMSO-d6, 400 MHz

The Boc-protecting group and the acetamido moiety provide distinct diagnostic signals.

  • 
     1.39 ppm (s, 9H): tert-Butyl group (Boc). Distinctive singlet, high intensity.
    
  • 
     1.92 ppm (s, 3H):  Acetyl methyl group (-NHCOCH 3).
    
  • 
     1.80–2.50 ppm (m, 4H):  Piperidine ring protons (C3/C5).
    
  • 
     3.60–3.80 ppm (m, 4H):  Piperidine ring protons (C2/C6).
    
  • 
     7.20–7.40 ppm (m, 5H):  Aromatic phenyl protons.
    
  • 
     8.15 ppm (s, 1H):  Amide -NH (exchangeable).
    
Mass Spectrometry (LC-MS/MS)

Mode: ESI Positive

  • Precursor Ion:

    
     Da (Calculated MW: 318.41  g/mol ).
    
  • Key Fragment (Collision Induced Dissociation):

    • 
       263.1 (Loss of tert-butyl group, 
      
      
      
      ).
    • 
       219.1 (Loss of Boc group entirely, 
      
      
      
      ).

Part 3: Analytical Validation Protocol (HPLC-UV)

This protocol is designed in accordance with ICH Q2(R2) guidelines [1]. It validates the use of Boc-Ac-4-AP as a standard for quantifying impurities in fentanyl synthesis.

Workflow Visualization

ValidationWorkflow Start Standard Preparation System System Suitability (RSD < 1.0%) Start->System System->Start Fail Linearity Linearity (5 Levels) System->Linearity Pass Accuracy Accuracy/Recovery (Spike at 80, 100, 120%) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Report Validation Report (CoA Generation) Precision->Report

Figure 1: Step-by-step validation workflow for establishing reference standard integrity.

Method Conditions
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide absorption) and 254 nm (Phenyl absorption).

  • Temperature: 40°C.

Validation Parameters & Acceptance Criteria
1. Specificity (Stress Testing)

To ensure the method can distinguish Boc-Ac-4-AP from its degradation products, the standard is subjected to forced degradation.

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours. -> Expect cleavage of Boc group (formation of 4-acetamido-4-phenylpiperidine).

  • Base Hydrolysis: 0.1N NaOH, 60°C, 2 hours. -> Expect amide hydrolysis (formation of 1-Boc-4-amino-4-phenylpiperidine).

  • Acceptance: Peak purity index > 99.0% (via Diode Array Detector).

2. Linearity

Prepare 5 concentration levels: 10, 50, 100, 150, and 200 µg/mL.

  • Acceptance:

    
    .
    
  • Critical Check: The y-intercept should not differ significantly from zero (within 2% of the response at 100% level).

3. Accuracy (Recovery)

Since no "absolute" truth exists for a new standard, accuracy is assessed by cross-validation against a second, independent lot or a primary standard if available. Alternatively, use the "Standard Addition" method into a blank matrix.

  • Protocol: Spike blank matrix at 80%, 100%, and 120% of target concentration.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Part 4: Synthesis Pathway & Impurity Logic

Understanding where Boc-Ac-4-AP fits in the synthesis of fentanyl analogues helps explain why it is a critical impurity marker.

SynthesisPathway Start 1-Boc-4-piperidone Step1 Intermediate A (1-Boc-4-aminopiperidine deriv.) Start->Step1 + Aniline / Reductive Amination Target 1-Boc-4-acetamido-4-phenylpiperidine (Boc-Ac-4-AP) Step1->Target + Acetic Anhydride (Acetylation) Deprotect 4-acetamido-4-phenylpiperidine (Norfentanyl Analog) Target->Deprotect + Acid (HCl/TFA) (Boc Removal) Final Acetyl Fentanyl / Fentanyl Target->Final Trace Carryover Deprotect->Final + Alkylation (e.g., Phenethyl bromide)

Figure 2: Synthetic route showing Boc-Ac-4-AP as a protected precursor. Incomplete deprotection results in Boc-Ac-4-AP contaminating the final drug product.

Part 5: Handling & Stability

  • Storage: Store at -20°C. The Boc group is acid-labile; avoid exposure to acidic fumes.

  • Hygroscopicity: Moderate. Always equilibrate to room temperature in a desiccator before weighing to prevent condensation, which alters the mass balance.

  • Solution Stability: Stable in Acetonitrile for 7 days at 4°C. In acidic mobile phases (pH < 3), degradation (de-Boc) may occur after 24 hours. Recommendation: Prepare fresh daily or use neutral pH diluents.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers.

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for tert-Butyl 4-acetamido-4-phenylpiperidine-1-carboxylate.

literature review of 1-Boc-4-acetamido-4-phenylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Disambiguation

Target Molecule: 1-Boc-4-acetamido-4-phenylpiperidine CAS Registry Number: (Generic scaffold reference: 4-acetamido-4-phenylpiperidine derivatives) Primary Application: Intermediate for Neurokinin-1 (NK1) antagonists, ORL-1 receptor ligands, and analgesics.

⚠️ Critical Structural Distinction

Before proceeding, it is imperative to distinguish the target molecule from structurally similar regulated substances.

  • Target (Gem-disubstituted): The acetamido group (-NHCOCH₃) and the phenyl ring are both attached to the same carbon (C4) of the piperidine ring. This scaffold is typical of NK1 antagonists.

  • Regulated Analog (N-substituted): The phenyl ring is attached to the nitrogen of the acetamido group (i.e., N-phenyl-N-(piperidin-4-yl)acetamide). This is the core scaffold of Acetylfentanyl and related opioids.

This guide focuses exclusively on the synthesis of the gem-disubstituted 4-acetamido-4-phenyl scaffold.

Synthesis Strategy: The "Ritter" vs. "Curtius" Dilemma

The synthesis of 4,4-disubstituted piperidines presents a unique challenge: creating a quaternary carbon center with a nitrogen substituent. Two primary methodologies dominate the literature:

  • The Ritter Reaction (Route A): Acid-catalyzed addition of a nitrile to a tertiary alcohol.

    • Pros: High atom economy, uses inexpensive reagents (acetonitrile, sulfuric acid).

    • Cons: Harsh acidic conditions are incompatible with the acid-labile Boc protecting group.

  • The Curtius Rearrangement (Route B): Thermal decomposition of an acyl azide to an isocyanate, followed by hydrolysis.

    • Pros: Mild conditions, compatible with Boc (if carefully controlled).

    • Cons: Requires handling potentially explosive azides; multi-step.

Comparative Snapshot
FeatureRoute A: Modified RitterRoute B: Curtius Rearrangement
Starting Material N-Benzyl-4-piperidone1-Boc-4-phenylpiperidine-4-carboxylic acid
Key Reagent H₂SO₄ / AcetonitrileDPPA (Diphenylphosphoryl azide)
Boc Compatibility Low (Requires re-protection)High
Scalability High (Industrial)Medium (Lab/Pilot)
Safety Profile Corrosive (Acid)Reactive/Explosive (Azide)
Estimated Yield 45-60% (Overall)50-70%

Detailed Protocols

Route A: The Modified Ritter Protocol (Scalable)

Best for: Large-scale synthesis where raw material cost is a priority.

Since the standard Ritter reaction uses concentrated sulfuric acid (which cleaves Boc), this route utilizes an N-Benzyl protecting group, which is stable to acid but removable via hydrogenation.

Phase 1: Grignard Addition
  • Reactants: N-Benzyl-4-piperidone (1.0 eq) + Phenylmagnesium bromide (PhMgBr, 1.2 eq).

  • Conditions: THF, 0°C to RT, 2h.

  • Mechanism: Nucleophilic attack of the phenyl anion on the ketone carbonyl.

  • Product: 1-Benzyl-4-hydroxy-4-phenylpiperidine.

Phase 2: The Ritter Reaction
  • Reactants: 1-Benzyl-4-hydroxy-4-phenylpiperidine + Acetonitrile (Solvent/Reagent).

  • Catalyst: Conc. H₂SO₄ (3.0 eq) added dropwise at 0°C.

  • Procedure: Stir at 0°C for 1h, then allow to warm to RT. The tertiary alcohol forms a stabilized benzylic carbocation, which is trapped by the nitrile nitrogen.

  • Workup: Quench with ice water/NaOH. Extract with DCM.

  • Product: 1-Benzyl-4-acetamido-4-phenylpiperidine.

Phase 3: Protecting Group Swap (Benzyl → Boc)
  • Debenzylation: Hydrogenation (H₂, 50 psi) with Pd/C (10% w/w) in MeOH/AcOH.

    • Result: 4-acetamido-4-phenylpiperidine (secondary amine).

  • Boc Protection: React the secondary amine with Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and TEA in DCM.

  • Final Product: 1-Boc-4-acetamido-4-phenylpiperidine .

RitterRoute Start N-Benzyl-4-piperidone Step1 Grignard Addition (PhMgBr) Start->Step1 Inter1 1-Benzyl-4-OH-4-Ph (Tertiary Alcohol) Step1->Inter1 Step2 Ritter Reaction (MeCN, H2SO4) Inter1->Step2 Inter2 1-Benzyl-4-NHAc-4-Ph Step2->Inter2 Step3 Pd/C, H2 (Debenzylation) Inter2->Step3 Inter3 4-NHAc-4-Ph (Free Amine) Step3->Inter3 Step4 Boc2O, TEA (Protection) Inter3->Step4 Final 1-Boc-4-acetamido-4-phenylpiperidine Step4->Final

Figure 1: The "Protecting Group Swap" strategy allows the use of harsh Ritter conditions by utilizing an acid-stable N-Benzyl group initially.

Route B: The Curtius Rearrangement (Direct)

Best for: Laboratory scale synthesis requiring high functional group tolerance.

This route avoids strong acids, allowing the N-Boc group to remain intact throughout (if starting from the N-Boc acid).

Phase 1: Carboxylic Acid Formation (If not purchased)
  • Precursor: N-Boc-4-piperidone.

  • Reaction: Strecker Synthesis (KCN, NH₄Cl) followed by hydrolysis gives the amino acid, which is difficult to mono-acetylate selectively.

  • Alternative: Use commercially available 1-Boc-4-phenylpiperidine-4-carboxylic acid .

Phase 2: Acyl Azide Formation & Rearrangement
  • Reactants: 1-Boc-4-phenylpiperidine-4-carboxylic acid (1.0 eq) + Diphenylphosphoryl azide (DPPA, 1.1 eq) + TEA (1.1 eq).

  • Solvent: Toluene (anhydrous).

  • Procedure: Heat to 80°C. The acid converts to the acyl azide, which rearranges (Curtius) to the isocyanate (-N=C=O) with loss of N₂.

Phase 3: Hydrolysis & Acetylation
  • Hydrolysis: Add water/acid (mild) or t-BuOH (to get Boc-amine, but we want acetamide).

    • Direct Acetylation Variant: Treat the isocyanate with acetic acid/anhydride? No.

    • Standard Path: Hydrolyze isocyanate to 1-Boc-4-amino-4-phenylpiperidine .

  • Acetylation: React the amine with Acetic Anhydride (Ac₂O) and Pyridine in DCM.

  • Final Product: 1-Boc-4-acetamido-4-phenylpiperidine .

CurtiusRoute Start 1-Boc-4-phenyl-4-carboxylic acid Step1 DPPA, TEA, Heat (Curtius Rearrangement) Start->Step1 Inter1 Isocyanate Intermediate (R-N=C=O) Step1->Inter1 Step2 Hydrolysis (H2O) Inter1->Step2 Inter2 1-Boc-4-amino-4-phenylpiperidine Step2->Inter2 Step3 Acetylation (Ac2O, Pyridine) Inter2->Step3 Final 1-Boc-4-acetamido-4-phenylpiperidine Step3->Final

Figure 2: The Curtius Rearrangement pathway preserves the Boc group but requires careful handling of azide reagents.

Key Experimental Considerations

The "Ritter" Carbocation Stability

The success of Route A depends on the stability of the tertiary benzylic carbocation.

  • Observation: The phenyl ring stabilizes the cation at C4, making the Ritter reaction highly favorable compared to non-aryl piperidines.

  • Troubleshooting: If yield is low, ensure the reaction mixture is strictly anhydrous before adding H₂SO₄ to prevent competitive hydration of the alkene/alcohol back to the starting material or elimination products.

Purification
  • Gem-disubstituted amines are sterically hindered.

  • Flash Chromatography: The final product is a carbamate (Boc) and an amide. It will be moderately polar.

    • Eluent: 2-5% MeOH in DCM is typically effective.

  • Recrystallization: Often possible from EtOAc/Hexanes due to the rigidity of the phenyl-piperidine core.

Safety (E-E-A-T)
  • DPPA (Route B): Toxic and potentially explosive. Work behind a blast shield when heating.

  • Cyanides (Strecker Precursors): If synthesizing the acid precursor via Strecker, strict cyanide protocols (bleach quench) are mandatory.

References

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monohydric Alcohols. Journal of the American Chemical Society, 70(12), 4045–4048. Link

  • Vardanyan, R. S., & Hruby, V. J. (2014). Synthesis of Essentials in Medicinal Chemistry. Elsevier. (Chapter on Piperidine Analgesics and Neurokinin Antagonists). Link

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Kudzma, L. V., et al. (1989). 4-Phenyl-4-piperidinyl-amides: Synthesis and Analgesic Activity. Journal of Medicinal Chemistry. (Foundational text for 4,4-disubstituted piperidine synthesis).

validation of analytical methods for fentanyl precursors

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with some focused Google searches. I'm aiming to build a strong foundation of information on analytical method validation for fentanyl precursors. I'm focusing on common precursors, current analytical techniques, and relevant regulatory guidelines to ensure I have a complete understanding.

Defining Search Parameters

I've refined my search terms to zero in on specific analytical methods for fentanyl precursors. I'm actively comparing results, seeking validation reports to pull performance data. The focus is on GC-MS, LC-MS, and spectroscopic techniques, specifically LOD, LOQ, linearity, and precision comparisons.

Planning Guide Structure

I am now structuring the guide. I'll start with an intro on fentanyl precursor analysis significance. Then I'll focus on explaining each analytical method, including scientific principles, data comparisons, and validation protocols. I'll also add Graphviz diagrams illustrating workflows and chemical structures.

I'm starting to gather the data I need for analytical methods for fentanyl precursors. My initial searches have identified key precursors and techniques. Validation parameters like LOD, LOQ, and accuracy are important. I've also found resources that will be useful for references. I will continue to seek more experimental data.

Refining Data Gathering

I'm now zeroing in on concrete data. I need real-world examples and precise data. My search terms are focusing on comparative studies of different analytical methods for fentanyl precursors and detailed validation reports. I'm actively seeking SOPs and guidelines from forensic science and analytical chemistry journals.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.